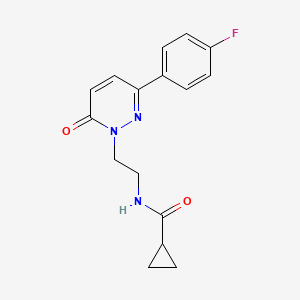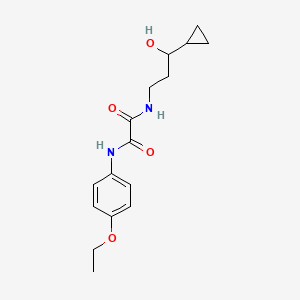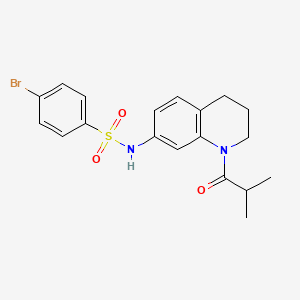
4-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been found to possess interesting biochemical and physiological properties.
Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
Research has identified compounds structurally related to "4-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide" as potent inhibitors of cyclic AMP-dependent protein kinase (protein kinase A), which plays a significant role in regulating various cellular processes. One study demonstrated the selective inhibition of protein kinase A by a similar isoquinolinesulfonamide compound, highlighting its potential in modulating protein phosphorylation and neurite outgrowth in PC12 cells, a model for neural differentiation and function (Chijiwa et al., 1990).
Photodynamic Therapy for Cancer
Another application is in the field of photodynamic therapy (PDT) for cancer treatment. Compounds with benzenesulfonamide derivatives have been synthesized and characterized for their potential as photosensitizers in PDT. These compounds, including zinc phthalocyanines substituted with benzenesulfonamide groups, have shown remarkable photophysical and photochemical properties, such as high singlet oxygen quantum yields, making them promising candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Interactions and Drug Design
Further research has explored the molecular interactions between human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides, including the design of compounds to improve selectivity toward druggable isoforms through the introduction of hydrophobic/hydrophilic functionalities. These studies contribute to the understanding of enzyme inhibition mechanisms and the design of selective inhibitors for therapeutic applications (Bruno et al., 2017).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have also been reported. These derivatives have demonstrated significant in vitro antitumor activity, underscoring the potential of such compounds in the development of new antitumor agents (Alqasoumi et al., 2010).
Propiedades
IUPAC Name |
4-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-13(2)19(23)22-11-3-4-14-5-8-16(12-18(14)22)21-26(24,25)17-9-6-15(20)7-10-17/h5-10,12-13,21H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVVHCXHUZGEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2920466.png)

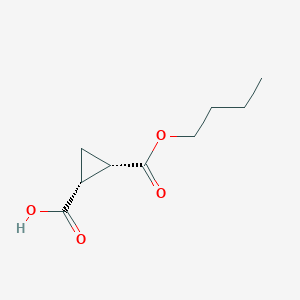

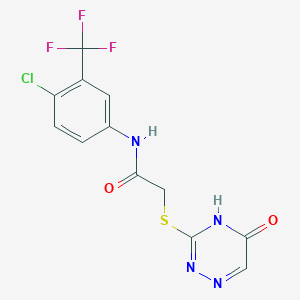
![2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]propan-1-one](/img/structure/B2920477.png)
![1-[4-(2-Methylbenzimidazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2920479.png)
![6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2920480.png)
![5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine](/img/structure/B2920481.png)
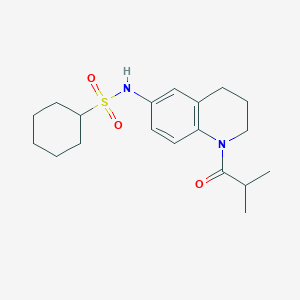
![1-((1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2920484.png)
